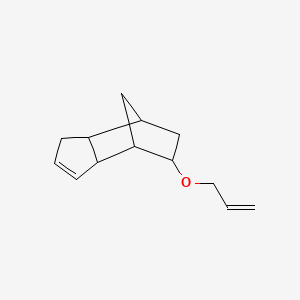
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- is a chemical compound with the molecular formula C13H18O It is a derivative of methanoindene, characterized by the presence of a propenyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- typically involves the reaction of methanoindene derivatives with propenyloxy reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The propenyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide.
Major Products
Applications De Recherche Scientifique
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclopentadiene: A related compound with a similar methanoindene structure.
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: Another derivative with slight structural differences.
Uniqueness
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- is unique due to the presence of the propenyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
2279-18-7 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
9-prop-2-enoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C13H18O/c1-2-6-14-13-8-9-7-12(13)11-5-3-4-10(9)11/h2-3,5,9-13H,1,4,6-8H2 |
Clé InChI |
QFRXRJATKANZGZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1CC2CC1C3C2CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


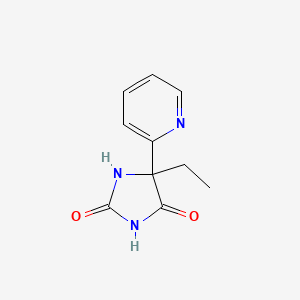
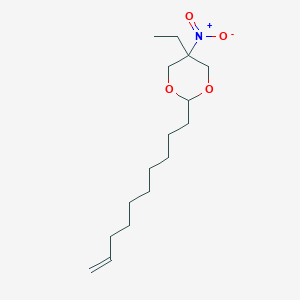
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
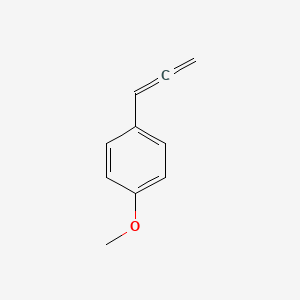
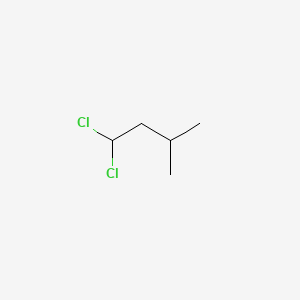
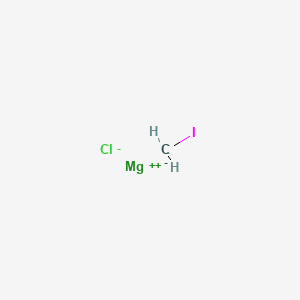
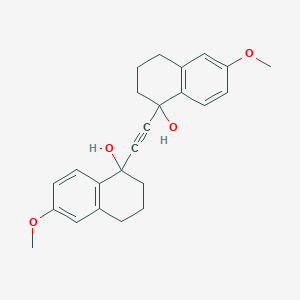
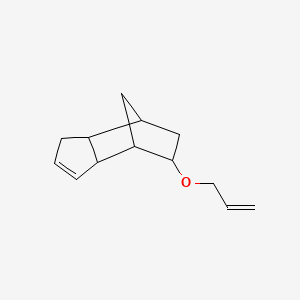
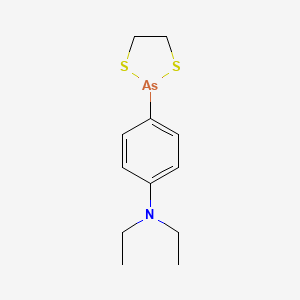
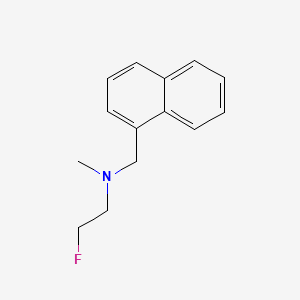
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)

![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
